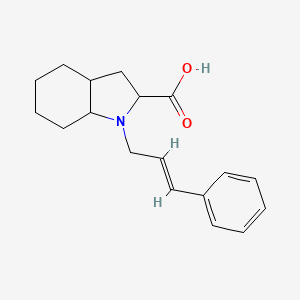![molecular formula C15H10N4O4S2 B2415071 5-(((4-(ベンゾ[d][1,3]ジオキソール-5-イル)チアゾール-2-イル)アミノ)メチレン)-2-チオキソジヒドロピリミジン-4,6(1H,5H)-ジオン CAS No. 1021262-93-0](/img/structure/B2415071.png)
5-(((4-(ベンゾ[d][1,3]ジオキソール-5-イル)チアゾール-2-イル)アミノ)メチレン)-2-チオキソジヒドロピリミジン-4,6(1H,5H)-ジオン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(((4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a useful research compound. Its molecular formula is C15H10N4O4S2 and its molecular weight is 374.39. The purity is usually 95%.
BenchChem offers high-quality 5-(((4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(((4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
- 研究者らは、ヒト癌細胞株(HeLa、A549、MCF-7など)に対する抗腫瘍活性について、一連の新規N-アリール-5-(ベンゾ[d][1,3]ジオキソール-5-イルメチル)-4-(tert-ブチル)チアゾール-2-アミン(C1〜C31)を合成および評価しました .
抗腫瘍活性
抗炎症特性
結晶学および構造研究
要約すると、5-(((4-(ベンゾ[d][1,3]ジオキソール-5-イル)チアゾール-2-イル)アミノ)メチレン)-2-チオキソジヒドロピリミジン-4,6(1H,5H)-ジオンは、抗腫瘍研究に有望であり、その多様な用途はさらなる調査が必要です。研究者は、創薬、抗炎症療法、構造研究におけるその可能性を探求することができます。 🌟 .
作用機序
Mode of Action
It is suggested that the compound may induce apoptosis and cause cell cycle arrests .
Result of Action
The molecular and cellular effects of the action of 5-(((4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione are suggested to include the induction of apoptosis and cell cycle arrests
生化学分析
Biochemical Properties
5-(((4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound has been shown to interact with enzymes such as cyclooxygenase (COX) and various kinases, leading to the modulation of their activity . The nature of these interactions often involves the binding of the compound to the active site of the enzyme, thereby inhibiting its function and affecting downstream biochemical pathways.
Cellular Effects
The effects of 5-(((4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione on cellular processes are profound. This compound has been observed to induce apoptosis in cancer cell lines such as HeLa and A549 . It influences cell signaling pathways by modulating the activity of key proteins involved in apoptosis and cell cycle regulation. Additionally, it affects gene expression by altering the transcriptional activity of genes associated with cell proliferation and survival.
Molecular Mechanism
At the molecular level, 5-(((4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione exerts its effects through several mechanisms. It binds to the active sites of enzymes, leading to their inhibition or activation . This binding can result in the disruption of normal enzyme function, thereby affecting various biochemical pathways. The compound also influences gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(((4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound can induce apoptosis and cell cycle arrest in cancer cells over extended periods, highlighting its potential as a therapeutic agent.
Dosage Effects in Animal Models
The effects of 5-(((4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione vary with different dosages in animal models. At lower doses, the compound has been shown to inhibit tumor growth without causing significant toxicity . At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity, indicating the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
5-(((4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body . The compound’s effects on metabolic flux and metabolite levels are critical for understanding its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of 5-(((4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione within cells and tissues are mediated by various transporters and binding proteins . These interactions influence the compound’s localization and accumulation in specific cellular compartments, affecting its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of 5-(((4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is crucial for its activity and function. The compound is often directed to specific organelles such as the mitochondria and nucleus, where it exerts its effects on cellular processes . Targeting signals and post-translational modifications play a significant role in directing the compound to these compartments.
特性
IUPAC Name |
5-[(E)-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]iminomethyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O4S2/c20-12-8(13(21)19-14(24)18-12)4-16-15-17-9(5-25-15)7-1-2-10-11(3-7)23-6-22-10/h1-5H,6H2,(H3,18,19,20,21,24)/b16-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJTZCFSVILLYHG-AYSLTRBKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)N=CC4=C(NC(=S)NC4=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)/N=C/C4=C(NC(=S)NC4=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2414988.png)
![methyl 4-(2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2414989.png)


![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2414992.png)

![N-[(4,4-Dimethyloxolan-2-yl)methyl]prop-2-enamide](/img/structure/B2414997.png)
![4-ethyl-2-[4-(5-nitrofuran-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2414998.png)

![N'-[(2-Chlorophenyl)methyl]-N'-ethylethane-1,2-diamine;dihydrochloride](/img/structure/B2415001.png)
![(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2415002.png)


![({6-Chloroimidazo[1,2-a]pyridin-3-yl}methyl)(methyl)amine](/img/structure/B2415011.png)
